Cas no 1807165-00-9 (2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde)

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde
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- インチ: 1S/C8H3F2N3O3/c9-8(10)6-5(1-11)12-2-4(3-14)7(6)13(15)16/h2-3,8H
- InChIKey: SSQHCZXQMKKTAU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=NC=C(C=O)C=1[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 335
- トポロジー分子極性表面積: 99.6
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029039357-500mg |
2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde |
1807165-00-9 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
Alichem | A029039357-250mg |
2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde |
1807165-00-9 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
Alichem | A029039357-1g |
2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde |
1807165-00-9 | 95% | 1g |
$3,010.80 | 2022-03-31 |
2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehydeに関する追加情報
Introduction to 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde (CAS No. 1807165-00-9)
2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1807165-00-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This heterocyclic aldehyde features a pyridine core appended with a cyano group, a difluoromethyl substituent, and a nitro group, making it a structurally intriguing molecule with potential applications in medicinal chemistry. The presence of these functional groups imparts unique reactivity and electronic properties, which are highly valuable for designing novel bioactive molecules.
The compound's molecular structure, characterized by its electron-withdrawing nature due to the cyano and nitro groups, as well as the electron-donating effect of the amino substituent (implied by the aldehyde functionality), makes it a versatile intermediate in synthetic chemistry. The difluoromethyl group, in particular, is a key feature that enhances metabolic stability and binding affinity in drug candidates. This attribute has been extensively explored in recent years, as evidenced by numerous studies demonstrating its role in improving pharmacokinetic profiles of small-molecule drugs.
In the realm of pharmaceutical research, 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde has been investigated as a building block for the synthesis of inhibitors targeting various biological pathways. For instance, its scaffold has been utilized in the development of kinase inhibitors, where the pyridine ring serves as a hinge-binding motif. The aldehyde group provides a reactive site for further derivatization, allowing chemists to introduce additional functionalities that modulate biological activity. Recent advances in structure-activity relationship (SAR) studies have highlighted the importance of optimizing the electronic distribution within this molecule to achieve high potency and selectivity.
Moreover, the compound's potential in agrochemical applications cannot be overlooked. The structural features of 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde make it a promising precursor for designing novel pesticides and herbicides. The electron-deficient nature of the pyridine ring enhances its interaction with biological targets in pests, while the aldehyde functionality allows for further chemical modifications to fine-tune its mode of action. Several studies have reported on the synthesis of analogs derived from this compound, which exhibit potent activity against resistant strains of weeds and insects.
The synthesis of 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include nitration of a pyridine precursor followed by cyanation and introduction of the difluoromethyl group via cross-coupling reactions. These synthetic strategies have been refined over time to improve yield and purity, making the compound more accessible for research purposes. The growing interest in fluorinated compounds has further driven innovation in synthetic methodologies tailored to this class of molecules.
Recent publications have demonstrated innovative applications of 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde in medicinal chemistry beyond traditional drug discovery. For example, researchers have explored its use as a scaffold for developing antiviral agents, where its ability to interact with viral proteases and polymerases is exploited. The electron-withdrawing groups enhance binding affinity, while the aldehyde functionality allows for covalent inhibition mechanisms. Such findings underscore the compound's versatility and potential impact on emerging therapeutic areas.
In conclusion, 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde (CAS No. 1807165-00-9) represents a fascinating molecule with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists seeking to develop novel bioactive compounds. As research continues to uncover new therapeutic targets and synthetic strategies, this compound is poised to play an increasingly significant role in drug discovery and agricultural innovation.
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